3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring fused with an aminophenyl group
Mechanism of Action
Target of Action
Similar compounds such as 2-aminophenyl benzimidazole have been synthesized and evaluated for their chemotherapeutic potential . These compounds interact with DNA, revealing intercalation of both the ligand and the complexes .
Mode of Action
Related compounds such as 2-aminophenyl benzimidazole-based complexes have been shown to interact with dna through intercalation . This interaction can lead to changes in the DNA structure, potentially affecting gene expression and cellular function .
Biochemical Pathways
Related compounds such as 2-aminophenyl benzimidazole-based complexes have been associated with anticancer activity . This suggests that these compounds may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Related compounds such as ci-994, an acetylated dinaline derivative, have been studied for their pharmacokinetic properties . These studies have shown that such compounds have a terminal half-life of 7.4 ± 2.5 h, a volume of distribution of 15.5 ± 1.8 L/m^2, and a clearance of 40 ± 6 ml/min/m^2 .
Result of Action
Related compounds such as 2-aminophenyl benzimidazole-based complexes have been associated with anticancer activity . These compounds have been shown to induce apoptosis and cause cell-cycle arrest in the G2/M phase .
Action Environment
It is known that many compounds’ actions can be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-aminophenyl derivatives with various reagents. One common method includes the cyclization of 2-aminophenyl isocyanates with methyl isocyanates under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted imidazolidine derivatives.
Scientific Research Applications
3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: Another class of nitrogen-containing heterocycles with broad pharmacological activities.
Thioureas: Compounds with similar structural features and biological activities.
Imidazo[a]quinoxalines: Derivatives that share the imidazolidine core structure and exhibit similar chemical properties.
Uniqueness
3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an aminophenyl group and an imidazolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-aminophenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,11H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPRPYQMXVEZDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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